Substrate Specificity: APS vs. PAPS in APS Kinase Activity
APS, but not PAPS, serves as the specific substrate for APS kinase. Recombinant Arabidopsis thaliana APS kinase exhibits a Km for APS of 0.14 μM and a Vmax of 7.35 U mg⁻¹, with severe uncompetitive substrate inhibition (Ki 4.5 μM) [1]. Human PAPS synthase isoform 1 displays a Km for APS of 0.4–0.6 μM and maximal activity at 15 μM APS, with substrate inhibition Ki of 47.9 μM at saturating MgATP [2]. In contrast, PAPS is not a substrate for APS kinase.
| Evidence Dimension | APS Kinase Substrate Affinity (Km) and Inhibition (Ki) |
|---|---|
| Target Compound Data | Km = 0.14–0.6 μM; Ki = 4.5–47.9 μM; Optimal [APS] = 15 μM |
| Comparator Or Baseline | PAPS: Not a substrate for APS kinase |
| Quantified Difference | APS is the specific substrate; PAPS is not recognized by APS kinase. |
| Conditions | Recombinant A. thaliana APS kinase and human PAPS synthase isoform 1; in vitro enzymatic assays. |
Why This Matters
For studies of APS kinase or PAPS synthase, APS is the only valid substrate; PAPS cannot substitute.
- [1] Lillig CH, et al. Molecular and catalytic properties of Arabidopsis thaliana adenylyl sulfate (APS)-kinase. Arch Biochem Biophys. 2001;392(2):303-310. View Source
- [2] Lansdon EB, Fisher AJ, Segel IH. Human 3'-phosphoadenosine 5'-phosphosulfate synthetase (isoform 1, brain): kinetic properties of the adenosine triphosphate sulfurylase and adenosine 5'-phosphosulfate kinase domains. Biochemistry. 2004;43(14):4356-4365. View Source
